molecular formula C7H2ClF2N B1589925 3-Chloro-2,6-difluorobenzonitrile CAS No. 86225-73-2

3-Chloro-2,6-difluorobenzonitrile

Cat. No.: B1589925
CAS No.: 86225-73-2
M. Wt: 173.55 g/mol
InChI Key: QYALCKFGISNFMJ-UHFFFAOYSA-N
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Description

3-Chloro-2,6-difluorobenzonitrile is an organic compound with the molecular formula C7H2ClF2N and a molecular weight of 173.55 g/mol . It is a derivative of benzonitrile, characterized by the presence of chlorine and fluorine atoms on the benzene ring. This compound is used in various chemical syntheses and has applications in different scientific fields.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2,6-difluorobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or ammonia can be used for nucleophilic substitution reactions.

    Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst can be used for reduction reactions.

Major Products

    Substitution: Products include various substituted benzonitriles depending on the nucleophile used.

    Reduction: The major product is 3-chloro-2,6-difluorobenzylamine.

Scientific Research Applications

3-Chloro-2,6-difluorobenzonitrile has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Difluorobenzonitrile
  • 3-Chloro-4-fluorobenzonitrile
  • 2-Amino-6-fluorobenzonitrile

Uniqueness

3-Chloro-2,6-difluorobenzonitrile is unique due to the specific positioning of chlorine and fluorine atoms on the benzene ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

3-chloro-2,6-difluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF2N/c8-5-1-2-6(9)4(3-11)7(5)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYALCKFGISNFMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C#N)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70524824
Record name 3-Chloro-2,6-difluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70524824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86225-73-2
Record name 3-Chloro-2,6-difluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70524824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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